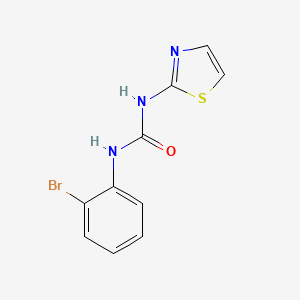

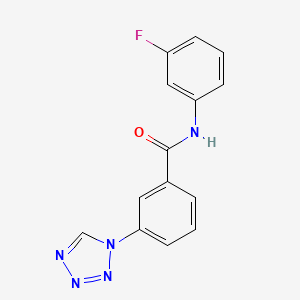

![molecular formula C16H13N3O2S B5835978 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5835978.png)

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide” is a derivative of thiazolidinone . Thiazolidinone derivatives are heterocyclic bioactive compounds . They have been synthesized from isoniazid (INH) and screened as antimycobacterial agents against M. tuberculosis H37Rv strain .

Synthesis Analysis

The synthesis of similar compounds involves the cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid . The initial compounds were synthesized by the reaction of isoniazid with appropriate benzaldehyde .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles have been shown to undergo various chemical reactions due to the presence of nitrogen and sulfur in the ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties. The compound could be studied for its efficacy against various bacterial and fungal strains. Adjusting the substituents on the thiazole moiety may enhance these properties, potentially leading to the development of new antimicrobial agents .

Anticancer Potential

Thiazoles are known to exhibit anticancer activity. Research into Oprea1_466070 could focus on its ability to inhibit cell proliferation in different cancer cell lines. Synthesizing analogs with varying substituents could help identify more potent anticancer agents .

Anti-Inflammatory Uses

The anti-inflammatory properties of thiazole compounds make them candidates for the treatment of chronic inflammatory diseasesOprea1_466070 could be analyzed for its COX inhibition potential, which is a key mechanism in reducing inflammation .

Antidiabetic Applications

Thiazole derivatives have shown promise in the treatment of diabetes. The compound’s potential to act as an insulin sensitizer or to inhibit enzymes relevant to diabetes could be an area of significant research interest .

Neuroprotective Effects

Some thiazole derivatives have been found to have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s. Investigating Oprea1_466070 for its ability to protect neuronal cells could lead to the development of new therapies .

Material Science Applications

Beyond biomedical applications, thiazole derivatives can be used in material science. The electronic properties of Oprea1_466070 could be explored for use in sensors, liquid crystals, or as photovoltaic materials .

Agricultural Chemicals

Thiazoles also play a role in agriculture, acting as precursors or active components in herbicides, fungicides, and insecticides. Research could be directed towards the synthesis of agrochemicals derived from Oprea1_466070 .

Photographic Sensitizers

The compound’s structural features might be utilized in the development of photographic sensitizers. Its interaction with light and potential use in imaging technologies could be a novel area of application .

Mechanism of Action

While the specific mechanism of action for “N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide” is not mentioned in the sources, thiazole derivatives have been shown to possess various important biological activities such as antibacterial, antifungal, antiviral, anticancer, anticonvulsant, antihyperglycemic, antihistaminic, antioxidant, anti-inflammatory, analgesic, diuretic, etc .

properties

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-21-13-4-2-11(3-5-13)14-10-22-16(18-14)19-15(20)12-6-8-17-9-7-12/h2-10H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJPHMZCLHQBTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

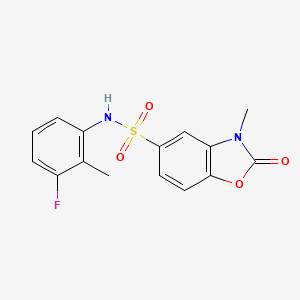

![N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide](/img/structure/B5835934.png)

![3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5835937.png)

![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)

![N-[2-(4-morpholinyl)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5835944.png)

![2,5-dimethyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5835952.png)

![1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5835984.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B5835993.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B5836001.png)